molecular formula C17H18ClNO B13353982 N-benzyl-4-(chloromethyl)-N-ethylbenzamide

N-benzyl-4-(chloromethyl)-N-ethylbenzamide

Cat. No.: B13353982
M. Wt: 287.8 g/mol
InChI Key: RKWKNIFDJJODDX-UHFFFAOYSA-N
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Description

N-benzyl-4-(chloromethyl)-N-ethylbenzamide is an organic compound with the molecular formula C16H18ClNO It is a benzamide derivative characterized by the presence of a benzyl group, a chloromethyl group, and an ethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(chloromethyl)-N-ethylbenzamide typically involves the reaction of N-ethylbenzamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

  • Dissolve N-ethylbenzamide in an appropriate solvent such as ethanol.
  • Add benzyl chloride to the solution.
  • Introduce sodium hydroxide to the reaction mixture.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(chloromethyl)-N-ethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzyl and ethyl groups.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products such as N-benzyl-4-(azidomethyl)-N-ethylbenzamide or N-benzyl-4-(thiocyanatomethyl)-N-ethylbenzamide.

    Oxidation: Products such as benzaldehyde or benzoic acid derivatives.

    Reduction: Products such as N-benzyl-4-(hydroxymethyl)-N-ethylbenzamide.

    Hydrolysis: Products such as N-ethylbenzamide and benzylamine.

Scientific Research Applications

N-benzyl-4-(chloromethyl)-N-ethylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and adhesives.

Mechanism of Action

The mechanism of action of N-benzyl-4-(chloromethyl)-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-(chloromethyl)-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.

    N-benzyl-4-(chloromethyl)-N-ethylaniline: Similar structure but with an aniline group instead of a benzamide group.

    N-benzyl-4-(chloromethyl)-N-ethylbenzamide: The compound of interest.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl, chloromethyl, and ethyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Biological Activity

N-benzyl-4-(chloromethyl)-N-ethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzamide class of compounds, characterized by a benzene ring substituted with various functional groups. The presence of the chloromethyl group is significant for its reactivity and potential interactions with biological targets.

The biological activity of this compound may involve several mechanisms, including:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
  • Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways that regulate cellular processes.

Antitumor Activity

Several studies have explored the antitumor potential of benzamide derivatives, including this compound. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines, including breast cancer and lymphoma cells. The mechanism often involves downregulation of critical proteins like dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair .

Cytotoxicity and Apoptosis Induction

Research has indicated that certain benzamide derivatives can induce apoptosis in cancer cells. For example:

  • Annexin V-FITC Assays : Compounds related to this compound have shown significant increases in annexin V-positive apoptotic cells, suggesting a potent ability to trigger programmed cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) is crucial for understanding how modifications to the chemical structure affect biological activity. Key findings include:

Compound ModificationBiological Activity
Chloromethyl GroupEnhances enzyme inhibition
Benzyl SubstitutionIncreases receptor affinity
Ethyl GroupModulates pharmacokinetics

These modifications can significantly influence the compound's efficacy and selectivity against various biological targets .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
  • Animal Models : In vivo experiments using mouse models demonstrated that administration of the compound led to reduced tumor sizes compared to control groups, supporting its potential as an antitumor agent.

Properties

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

N-benzyl-4-(chloromethyl)-N-ethylbenzamide

InChI

InChI=1S/C17H18ClNO/c1-2-19(13-15-6-4-3-5-7-15)17(20)16-10-8-14(12-18)9-11-16/h3-11H,2,12-13H2,1H3

InChI Key

RKWKNIFDJJODDX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)CCl

Origin of Product

United States

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